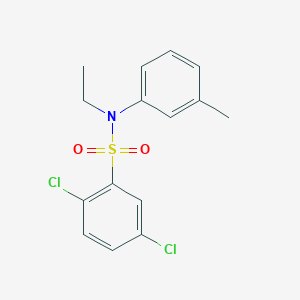![molecular formula C22H25NO5S B281241 Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281241.png)
Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BDBFC and belongs to the class of benzofuran derivatives. BDBFC has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
作用機序
BDBFC has been reported to exert its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in the inflammatory and oxidative stress pathways. BDBFC also modulates the expression of genes involved in cell proliferation and apoptosis. The exact mechanism of action of BDBFC is still under investigation.
Biochemical and Physiological Effects:
BDBFC has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. BDBFC also decreases the levels of reactive oxygen species (ROS) and increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, BDBFC has been reported to enhance the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).
実験室実験の利点と制限
BDBFC has several advantages for use in lab experiments. It is stable and can be easily synthesized in high yields. BDBFC is also soluble in various solvents, making it suitable for use in different experimental setups. However, the limitations of BDBFC include its potential toxicity and lack of studies on its long-term effects.
将来の方向性
Several future directions for the research on BDBFC can be explored. These include investigating its potential use in treating other neurodegenerative diseases such as Huntington's disease and Amyotrophic lateral sclerosis (ALS). Additionally, further studies can be conducted to understand the mechanism of action of BDBFC and its potential use in drug delivery systems. The synthesis of BDBFC analogs can also be explored to enhance its therapeutic potential.
合成法
BDBFC can be synthesized using several methods, including the reaction of 2-methylbenzofuran-3-carboxylic acid with butyl bromide, followed by the reaction with sodium hydride and 2,5-dimethylphenylsulfonyl chloride. Another method involves the reaction of 2-methylbenzofuran-3-carboxylic acid with butyl chloroformate, followed by the reaction with 2,5-dimethylphenylsulfonyl amine. Both methods have been reported to produce high yields of BDBFC.
科学的研究の応用
BDBFC has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. BDBFC has also shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, BDBFC has been studied for its potential use in drug delivery systems.
特性
分子式 |
C22H25NO5S |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
butyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H25NO5S/c1-5-6-11-27-22(24)21-16(4)28-19-10-9-17(13-18(19)21)23-29(25,26)20-12-14(2)7-8-15(20)3/h7-10,12-13,23H,5-6,11H2,1-4H3 |
InChIキー |
ZDZNWARTBJJVQC-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C)C |
正規SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(cyclohexylcarbonyl)-4-ethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281161.png)
![2-Methoxyethyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281164.png)


![3-{[(2,5-Diethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281171.png)
![N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281174.png)
![Methyl 2-({4-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B281176.png)

![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide](/img/structure/B281178.png)
![1-Acetyl-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281179.png)
![Ethyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281180.png)
![N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281182.png)
